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Compound of Interest

Compound Name: Azido-PEG4-C2-acid

Cat. No.: B1666431 Get Quote

Introduction: Azido-PEG4-C2-acid is a heterobifunctional linker molecule widely utilized in

bioconjugation, proteomics, and drug development. Its structure incorporates a terminal azide

group for "click" chemistry reactions, a hydrophilic polyethylene glycol (PEG) spacer to

enhance solubility and reduce non-specific binding, and a carboxylic acid group for conjugation

to amine-containing molecules. This document provides a detailed protocol for the chemical

synthesis of Azido-PEG4-C2-acid, intended for researchers and scientists in the fields of

chemistry and drug development.

Chemical Synthesis Workflow
The synthesis of Azido-PEG4-C2-acid is a multi-step process that begins with the formation of

a protected carboxylate PEGylated alcohol, followed by activation of the alcohol and

subsequent conversion to an azide, and finally, deprotection to yield the desired product.
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Step 1: Synthesis of tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

Step 2: Mesylation of the hydroxyl group

Step 3: Azide Substitution

Step 4: Deprotection of the tert-butyl ester
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Caption: Chemical synthesis workflow for Azido-PEG4-C2-acid.

Experimental Protocols
This section provides detailed methodologies for the key experimental steps in the synthesis of

Azido-PEG4-C2-acid.

Step 1: Synthesis of tert-butyl 1-hydroxy-3,6,9,12-
tetraoxapentadecan-15-oate
This step involves the Michael addition of tetraethylene glycol to tert-butyl acrylate.

To a solution of dry tetraethylene glycol (3.3 equivalents) in dry tetrahydrofuran (THF), add a

catalytic amount of sodium metal.
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Stir the mixture until the sodium has completely dissolved.

Add tert-butyl acrylate (1 equivalent) to the solution.

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room

temperature for 24 hours.

Neutralize the reaction with 1 M HCl.

Remove the solvent under reduced pressure.

Dissolve the residue in brine and extract three times with ethyl acetate.

Wash the combined organic layers with water and dry over anhydrous magnesium sulfate

(MgSO4).

Filter and concentrate the organic phase under reduced pressure to obtain tert-butyl 1-

hydroxy-3,6,9,12-tetraoxapentadecan-15-oate as a pale yellow liquid.[1]

Step 2: Synthesis of tert-butyl 1-mesyloxy-3,6,9,12-
tetraoxapentadecan-15-oate
This step converts the terminal hydroxyl group to a good leaving group (mesylate) for

subsequent nucleophilic substitution.

Dissolve tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate (1 equivalent) in dry

dichloromethane (CH2Cl2) and add triethylamine (Et3N) (2.4 equivalents).[1]

Cool the solution to 0 °C in an ice bath.

Add methanesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution over 15

minutes.[1]

Stir the reaction mixture at 0 °C for 15 hours.[1]

Filter the mixture and wash the filtrate with water and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure

to yield tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate.[1]

Step 3: Synthesis of tert-butyl 1-azido-3,6,9,12-
tetraoxapentadecan-15-oate
This step introduces the azide functionality via an SN2 reaction.

Dissolve tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate (1 equivalent) in

dimethylformamide (DMF).[1]

Add sodium azide (NaN3) (2 equivalents) to the solution.[1]

Stir the reaction mixture at room temperature for 48 hours.[1]

Filter the reaction mixture and partition the residue between ethyl acetate and water.

Extract the aqueous phase with ethyl acetate.

Combine the organic phases, dry over anhydrous MgSO4, filter, and concentrate in vacuo to

obtain tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate.[1]

Step 4: Synthesis of Azido-PEG4-C2-acid (Deprotection)
This final step removes the tert-butyl protecting group to yield the free carboxylic acid.

Dissolve tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate in dichloromethane

(CH2Cl2).

Add an equal volume of trifluoroacetic acid (TFA).

Stir the solution at room temperature for 1.5 to 2 hours.

Remove the volatile components under vacuum.

Dissolve the residue in diethyl ether and evaporate the solvent. Repeat this step twice to

ensure complete removal of residual TFA.
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Dry the resulting oil under vacuum to obtain the final product, Azido-PEG4-C2-acid.

Data Presentation
The following table summarizes the quantitative data for the synthesis of Azido-PEG4-C2-acid.

Step
Reactant
1

Reactant
2

Key
Reagents

Solvent Product Yield

1

Tetraethyle

ne glycol

(3.3 eq)

tert-butyl

acrylate (1

eq)

Sodium

(catalytic)
THF

tert-butyl 1-

hydroxy-

3,6,9,12-

tetraoxape

ntadecan-

15-oate

~77%[1]

2

Intermediat

e from

Step 1 (1

eq)

Methanesu

lfonyl

chloride

(2.1 eq)

Triethylami

ne (2.4 eq)
CH2Cl2

tert-butyl 1-

mesyloxy-

3,6,9,12-

tetraoxape

ntadecan-

15-oate

~92%[1]

3

Intermediat

e from

Step 2 (1

eq)

Sodium

azide (2

eq)

- DMF

tert-butyl 1-

azido-

3,6,9,12-

tetraoxape

ntadecan-

15-oate

~65%[1]

4

Intermediat

e from

Step 3 (1

eq)

Trifluoroac

etic acid
- CH2Cl2

Azido-

PEG4-C2-

acid

High

Note: The yield for the final deprotection step is typically high but can vary depending on the

purity of the starting material and the workup procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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